cis-5,8,11-Eicosatrienoic acid methyl ester (cis-5,8,11-Eicosatrienoate or EPA methyl ester), is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA), a type of omega-3 polyunsaturated fatty acid. Studies suggest that EPA may possess various biological activities, including:
cis-5,8,11-Eicosatrienoic acid methyl ester serves as a research tool to investigate the potential benefits of EPA in various contexts:
Ongoing research continues to explore the potential therapeutic applications of EPA, with cis-5,8,11-Eicosatrienoic acid methyl ester likely remaining a valuable research tool in these endeavors. Future research directions may involve:
Cis-5,8,11-eicosatrienoic acid methyl ester, also known as Mead acid methyl ester, is a fatty acid methyl ester characterized by the molecular formula and a molar mass of approximately 320.51 g/mol. This compound appears as a colorless to pale yellow liquid with a distinctive odor. It is notable for its unsaturated fatty acid structure, featuring three double bonds located at the 5th, 8th, and 11th carbon positions of the eicosa chain, which consists of 20 carbon atoms. The compound is sensitive to oxygen and light, necessitating careful handling and storage at low temperatures (typically around -20°C) to maintain stability .
Cis-5,8,11-eicosatrienoic acid methyl ester has been studied for its potential biological activities. It is known to exhibit anti-inflammatory properties and may play a role in modulating immune responses. The compound's unique structure allows it to interact with various biological pathways, potentially influencing cell signaling and lipid metabolism. Research indicates that it may also have implications in cardiovascular health due to its effects on lipid profiles .
The synthesis of cis-5,8,11-eicosatrienoic acid methyl ester typically involves the following methods:
Cis-5,8,11-eicosatrienoic acid methyl ester has several applications:
Studies on the interactions of cis-5,8,11-eicosatrienoic acid methyl ester with various biological systems reveal its potential influence on cellular mechanisms. Interaction studies focus on:
Cis-5,8,11-eicosatrienoic acid methyl ester shares structural similarities with several other fatty acids and their esters. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cis-8,11,14-eicosatrienoic acid methyl ester | Contains double bonds at positions 8, 11, and 14 | Different double bond positioning |
Arachidonic acid | Contains four double bonds | Essential fatty acid involved in inflammation |
Linoleic acid | Contains two double bonds | Precursor for arachidonic acid |
Oleic acid | Contains one double bond | Monounsaturated fat with different health implications |
Cis-5,8,11-eicosatrienoic acid methyl ester is unique due to its specific positioning of double bonds which influences its biological activity differently compared to other similar compounds .